Tert-butyl 2-ethynyl-5-oxopyrrolidine-1-carboxylate
Description
Tert-butyl 2-ethynyl-5-oxopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H15NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
tert-butyl 2-ethynyl-5-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H15NO3/c1-5-8-6-7-9(13)12(8)10(14)15-11(2,3)4/h1,8H,6-7H2,2-4H3 |
InChI Key |
MQFUEFXUQVRYOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1=O)C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-ethynyl-5-oxopyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 2-oxopyrrolidine-1-carboxylate with an ethynylating agent. One common method is the use of ethynyl magnesium bromide in the presence of a suitable solvent like tetrahydrofuran (THF) under an inert atmosphere . The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-ethynyl-5-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions to form various substituted derivatives[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated pyrrolidine derivatives .
Scientific Research Applications
Tert-butyl 2-ethynyl-5-oxopyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-ethynyl-5-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The ethynyl group can act as a reactive site for binding to enzymes or other proteins, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-oxopyrrolidine-1-carboxylate: A precursor in the synthesis of tert-butyl 2-ethynyl-5-oxopyrrolidine-1-carboxylate.
Tert-butyl 5-oxopyrrolidine-2-carboxylate: Another pyrrolidine derivative with similar structural features.
N-Boc-2-pyrrolidinone: A related compound used in organic synthesis.
Uniqueness
This compound is unique due to the presence of the ethynyl group, which provides additional reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules and in the development of new pharmaceuticals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
